molecular formula C22H36N4O13 B1664392 Aerobactin CAS No. 26198-65-2

Aerobactin

Cat. No.: B1664392
CAS No.: 26198-65-2
M. Wt: 564.5 g/mol
InChI Key: KDHHWXGBNUCREU-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aerobactin is biosynthesized through a series of enzymatic reactions. The process begins with the oxidation of lysine, catalyzed by the enzyme this compound synthase. This is followed by coupling the oxidized lysine to citric acid . The biosynthesis involves the sequential activities of four proteins: IucA, IucB, IucC, and IucD .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological role and the complexity of its biosynthesis. understanding its biosynthetic pathway can aid in the development of synthetic analogs for research purposes .

Chemical Reactions Analysis

Types of Reactions: Aerobactin primarily undergoes complexation reactions with iron ions. It forms stable complexes with ferric ions (Fe³⁺), which are then transported into bacterial cells .

Common Reagents and Conditions: The key reagents involved in the biosynthesis of this compound are lysine and citric acid. The enzymatic reactions occur under physiological conditions, typically within the bacterial cell .

Major Products: The major product of this compound’s reaction with iron is the ferric-aerobactin complex, which facilitates iron uptake in bacteria .

Scientific Research Applications

Aerobactin has several applications in scientific research, particularly in the fields of microbiology, medicine, and environmental science:

Mechanism of Action

Aerobactin exerts its effects by binding to ferric ions (Fe³⁺) with high affinity, forming a stable complex. This complex is then transported into the bacterial cell via specific receptors. The iron is subsequently released and utilized by the bacteria for various metabolic processes .

Properties

IUPAC Name

4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHHWXGBNUCREU-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904341
Record name Aerobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aerobactin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26198-65-2
Record name Aerobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26198-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aerobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aerobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aerobactin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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